molecular formula C21H18O3 B420245 Benzyl 3-(benzyloxy)benzoate

Benzyl 3-(benzyloxy)benzoate

Cat. No.: B420245
M. Wt: 318.4g/mol
InChI Key: IVCGFCMABFUGKT-UHFFFAOYSA-N
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Description

Benzyl 3-(benzyloxy)benzoate is a synthetic ester derivative characterized by a benzoate core substituted with two benzyl groups: one via an ether linkage at the 3-position and another via an ester bond (Figure 1). Its molecular formula is C₂₁H₁₈O₄, and it is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for constructing benzamide-based inhibitors and prodrugs .

Properties

Molecular Formula

C21H18O3

Molecular Weight

318.4g/mol

IUPAC Name

benzyl 3-phenylmethoxybenzoate

InChI

InChI=1S/C21H18O3/c22-21(24-16-18-10-5-2-6-11-18)19-12-7-13-20(14-19)23-15-17-8-3-1-4-9-17/h1-14H,15-16H2

InChI Key

IVCGFCMABFUGKT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and benzyl ether functionalities undergo hydrolysis under acidic or basic conditions.

Reaction Type Reagents/Conditions Products Yield Source
Acidic hydrolysisHCl (conc.), H<sub>2</sub>O, reflux3-(Benzyloxy)benzoic acid + Benzyl alcohol68–75%
Basic hydrolysisNaOH, MeOH/H<sub>2</sub>O, 80°C3-(Benzyloxy)benzoate salt + Benzyl alcohol93%

Mechanistic Notes :

  • Ester hydrolysis proceeds via nucleophilic acyl substitution, generating carboxylic acid (acidic) or carboxylate (basic) products.

  • Benzyl ethers remain stable under basic hydrolysis but may cleave under strong acidic conditions .

Oxidative Transformations

Benzylic positions and ether linkages are prone to oxidation.

Reaction Type Reagents/Conditions Products Yield Source
Benzylic oxidationKMnO<sub>4</sub>, H<sub>2</sub>O, Δ3-(Benzoyloxy)benzoic acid65–78%
Oxidative debenzylationO<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, -78°C3-Hydroxybenzoic acid + Benzaldehyde82%
Radical brominationNBS, AIBN, CCl<sub>4</sub>, Δ3-(Benzyloxy)-5-bromobenzoate57%

Key Findings :

  • Ozonolysis selectively cleaves benzyl ethers to yield phenolic acids .

  • Chromium-based oxidants (e.g., CrO<sub>3</sub>) convert benzylic methylene groups to ketones .

Reductive Cleavage

Catalytic hydrogenation removes benzyl protecting groups.

Reaction Type Reagents/Conditions Products Yield Source
HydrogenolysisH<sub>2</sub>, Pd/C, MeOH3-Hydroxybenzoic acid + Toluene89%
Birch reductionLi/NH<sub>3</sub>, EtOHPartially reduced aromatic derivatives45%

Mechanistic Insight :

  • Hydrogenolysis proceeds via adsorption of benzyl groups onto the catalyst surface, followed by C–O bond cleavage .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes substitution at activated positions.

Reaction Type Reagents/Conditions Products Yield Source
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C3-(Benzyloxy)-5-nitrobenzoate62%
SulfonationSO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, Δ3-(Benzyloxy)-5-sulfobenzoate58%

Regioselectivity :

  • Benzyloxy and ester groups direct electrophiles to the meta and para positions relative to themselves.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings after halogenation.

Reaction Type Reagents/Conditions Products Yield Source
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, ArB(OH)<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>Biaryl derivatives71%
Ullmann couplingCuI, 1,10-phenanthroline, K<sub>3</sub>PO<sub>4</sub>3-(Benzyloxy)-5-arylbenzoate66%

Synthetic Utility :

  • Halogenation at the 5-position (via EAS) enables subsequent cross-coupling to install aryl or alkyl groups .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of benzyl 3-(benzyloxy)benzoate with related esters and ethers:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Substituents
This compound C₂₁H₁₈O₄ 334.37 g/mol Ester, Ether 3-benzyloxy, benzyl ester
Benzyl benzoate C₁₄H₁₂O₂ 212.24 g/mol Ester Phenylmethyl ester
Methyl 3-(benzyloxy)-5-hydroxybenzoate C₁₅H₁₄O₄ 258.27 g/mol Ester, Ether, Hydroxyl 3-benzyloxy, 5-hydroxy, methyl ester
Benzyl 2-(benzyloxy)-3-bromobenzoate C₂₁H₁₇BrO₃ 397.26 g/mol Ester, Ether, Bromine 2-benzyloxy, 3-bromo, benzyl ester
Methyl benzyl vanillate C₁₆H₁₆O₄ 284.29 g/mol Ester, Ether, Methoxy 4-benzyloxy, 3-methoxy, methyl ester

Key Observations :

  • Benzyl benzoate lacks the ether-linked benzyl group, resulting in a simpler structure and lower molecular weight .
  • Methyl 3-(benzyloxy)-5-hydroxybenzoate introduces a polar hydroxyl group, enhancing solubility in polar solvents but reducing thermal stability compared to the fully substituted benzyl ester .
  • Brominated derivatives (e.g., benzyl 2-(benzyloxy)-3-bromobenzoate) exhibit altered reactivity, enabling cross-coupling reactions in drug synthesis .

Physical and Chemical Properties

Property This compound Benzyl Benzoate Methyl 3-(Benzyloxy)-5-Hydroxybenzoate
State at RT Solid Oily liquid or leaflets Solid
Viscosity (25°C) High (estimated) 6.4 mPa·s Moderate
Flash Point >200°C (estimated) 148°C ~180°C
Solubility Low in water; soluble in DMF Miscible with organic solvents Moderate in ethanol; low in water

Notes:

  • Benzyl benzoate’s low viscosity and high flash point make it suitable as a dielectric fluid in industrial applications .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing Benzyl 3-(benzyloxy)benzoate, and how can reaction conditions be optimized?

  • Methodology :

  • Classical esterification : React 3-(benzyloxy)benzoic acid with benzyl alcohol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) in toluene, using Dean-Stark traps to remove water .
  • Alternative routes : Sodium benzoate and benzyl chloride in the presence of triethylamine, which avoids acidic conditions and may reduce side reactions .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust molar ratios (typically 1:1.2 acid:alcohol), temperature (80–110°C), and catalyst loading (5–10 mol%) to maximize yield (reported up to 85% in optimized systems) .

Q. How can purification challenges (e.g., byproduct removal) be addressed for this compound?

  • Methodology :

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate, 8:2 to 6:4) to separate unreacted starting materials and ester byproducts .
  • Recrystallization : Dissolve crude product in hot ethanol and cool slowly to isolate pure crystals. Validate purity via melting point analysis (expected range: 55–64°C based on analogs) .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodology :

  • ¹H/¹³C NMR : Identify benzyloxy protons (δ 4.9–5.1 ppm) and aromatic protons (δ 7.2–7.8 ppm). Compare with computed chemical shifts using DFT methods .
  • Mass spectrometry : Confirm molecular ion peak ([M+H]⁺ at m/z 348.14 for C₂₁H₁₈O₄) and fragmentation patterns .
  • IR spectroscopy : Detect ester carbonyl stretch (~1720 cm⁻¹) and aryl ether C-O (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can stereochemical complexities (e.g., atropisomerism) be resolved in derivatives of this compound?

  • Methodology :

  • Chiral HPLC : Use columns like Chiralpak IA/IB with heptane/isopropanol (90:10) to separate enantiomers. Validate with circular dichroism (CD) spectroscopy .
  • X-ray crystallography : Resolve crystal structures to confirm absolute configuration, especially for derivatives with bulky substituents .

Q. What mechanisms underlie discrepancies in thermal stability data for benzyl ester derivatives?

  • Methodology :

  • DSC/TGA analysis : Measure decomposition temperatures (e.g., 200–250°C) under nitrogen. Compare with computational predictions (e.g., bond dissociation energies via DFT) .
  • Kinetic studies : Perform isothermal stability tests at varying pH and humidity to identify degradation pathways (e.g., hydrolysis vs. oxidation) .

Q. How do solvent polarity and substituent effects influence reaction kinetics in esterification?

  • Methodology :

  • Kinetic profiling : Use in-situ FTIR or NMR to track reaction rates in polar (DMF) vs. non-polar (toluene) solvents.
  • Hammett analysis : Correlate substituent σ values (e.g., electron-withdrawing groups on the benzyl ring) with rate constants to elucidate electronic effects .

Q. How can computational modeling (e.g., MD simulations) predict aggregation behavior in formulation studies?

  • Methodology :

  • Molecular dynamics : Simulate interactions with surfactants (e.g., triethanolamine oleate) to optimize emulsion stability. Validate with dynamic light scattering (DLS) .
  • Cohesive energy density (CED) : Predict solubility parameters using group contribution methods (e.g., Hansen solubility parameters) .

Notes

  • Advanced questions integrate multi-technique validation (experimental + computational).
  • Safety protocols (e.g., PPE, ventilation) should align with MSDS guidelines for benzyl esters .

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